4-(5-Methoxypyridin-3-yl)benzaldehyde
Description
4-(5-Methoxypyridin-3-yl)benzaldehyde (CAS 133531-44-9) is a pyridine derivative characterized by a benzaldehyde moiety linked to a 5-methoxypyridin-3-yl group. Its molecular formula is C₁₃H₁₁NO₂, with a molar mass of 213.23 g/mol . Key physical properties include a predicted density of 1.161±0.06 g/cm³ and a boiling point of 364.1±37.0 °C. The compound’s pKa is estimated at 2.0±0.10, indicating weak acidity under physiological conditions . The aldehyde functional group confers reactivity in nucleophilic addition and condensation reactions, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
4-(5-methoxypyridin-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13-6-12(7-14-8-13)11-4-2-10(9-15)3-5-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPQEZFNGJWBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699186 | |
| Record name | 4-(5-Methoxypyridin-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133531-44-9 | |
| Record name | 4-(5-Methoxypyridin-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxypyridin-3-yl)benzaldehyde typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with a suitable benzaldehyde derivative under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction requires a boronic acid derivative of the benzaldehyde and a halogenated 5-methoxypyridine, along with a palladium catalyst and a base in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxypyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(5-Methoxypyridin-3-yl)benzoic acid.
Reduction: 4-(5-Methoxypyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Methoxypyridin-3-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(5-Methoxypyridin-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Key Observations:
Aldehyde vs. Boronic Acid : The boronic acid derivative (CAS 850991-69-4) replaces the aldehyde with a boronic acid group, enabling participation in Suzuki-Miyaura cross-coupling reactions. This contrasts with the aldehyde’s utility in Schiff base formation or redox chemistry .
Carbamate Derivatives: The tert-butyl carbamate analog (CAS 1138444-27-5) introduces a hydroxyimino group and a carbamate-protected amine. This increases steric bulk (molar mass = 281.31 g/mol) and alters solubility, likely reducing polarity compared to the parent aldehyde .
Physicochemical Properties
- Solubility : The tert-butyl carbamate derivative’s bulky substituents likely reduce aqueous solubility compared to the smaller, less hindered aldehyde.
- Boiling Point : The target compound’s predicted boiling point (364.1±37.0 °C) reflects moderate volatility, whereas brominated analogs (e.g., CAS 25069-38-9) may exhibit higher thermal stability due to increased molecular weight .
Biological Activity
4-(5-Methoxypyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO2. It features a benzaldehyde moiety substituted with a 5-methoxypyridin-3-yl group, which imparts unique chemical properties and potential biological activities. The presence of the methoxy group on the pyridine ring can significantly influence its reactivity and interaction with biological targets.
- Molecular Weight : 213.23 g/mol
- CAS Number : 133531-44-9
- Structural Formula :
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of diverse derivatives.
Anticancer Activity
This compound has been explored for its potential anticancer properties. Studies suggest that compounds containing similar structural motifs can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. The mechanism may involve the inhibition of key enzymes or receptors involved in tumor growth.
A study examining structurally related aldehydes found that they could suppress pro-inflammatory mediators and cytokine expression in RAW 264.7 cells stimulated by lipopolysaccharide (LPS). This suggests that this compound might similarly influence inflammatory pathways, potentially linking it to anticancer effects through modulation of the tumor microenvironment.
Neuroprotective Effects
Preliminary research indicates that compounds with a pyridine ring can exhibit neuroprotective effects, possibly through antioxidant mechanisms or by inhibiting neuroinflammation. The methoxy group may contribute to these effects by enhancing the compound's lipophilicity, allowing better penetration into neural tissues.
Summary of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction of oxidative stress |
Mechanisms Under Investigation
The exact mechanisms of action for this compound are still under investigation. Potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : Interaction with MAPK and NF-kB pathways has been documented in related studies, suggesting a possible avenue for further research on this compound.
- Antioxidant Activity : The ability to scavenge free radicals may contribute to its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
